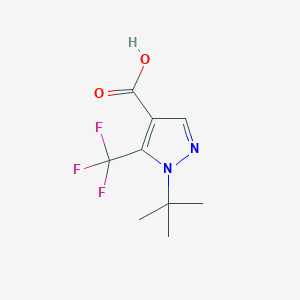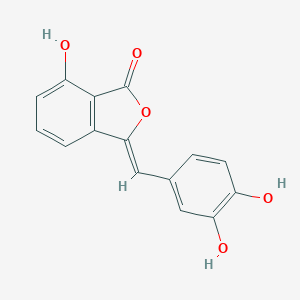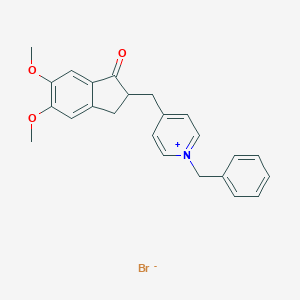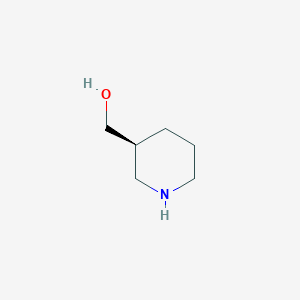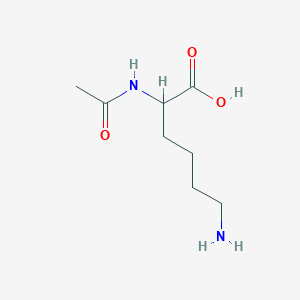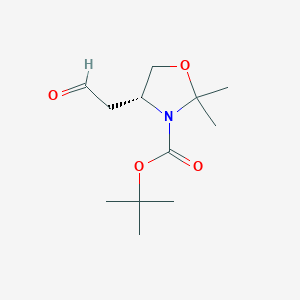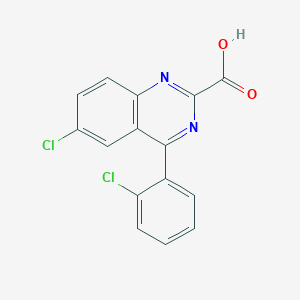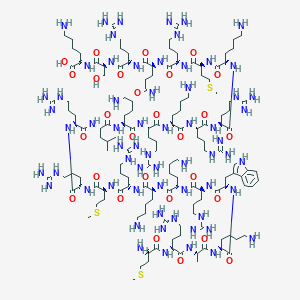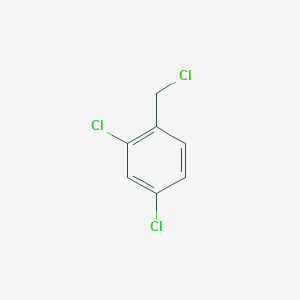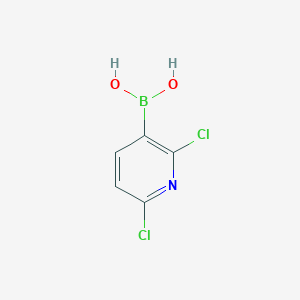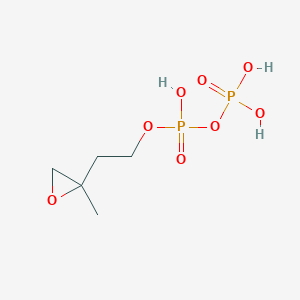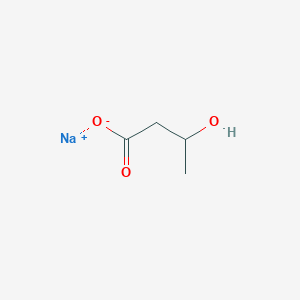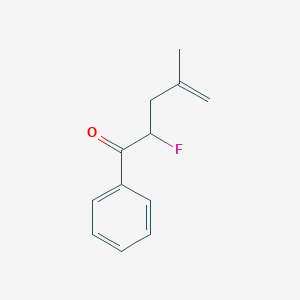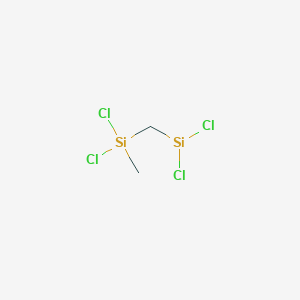
1,1,3,3-Tetrachloro-1,3-disilabutane
Übersicht
Beschreibung
Determination of Molecular Structure
The molecular structure of 1,1,3,3-tetrachloro-1,3-disilacyclobutane has been elucidated using Raman and infrared spectroscopy. The studies confirmed a planar structure for the four-membered ring, with frequency and intensity calculations of the infrared- and Raman-active vibrations supporting this configuration. The spectra were recorded in both the solid state and using matrix isolation techniques, which provided a reliable assignment of the observed bands to calculated frequencies .
Synthesis Analysis
Although the provided data does not directly describe the synthesis of 1,1,3,3-tetrachloro-1,3-disilacyclobutane, related compounds such as disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol have been synthesized through the hydrolysis of diisocyanatodisiloxanes and tetrachlorodisiloxane. These compounds exhibit high thermal stability and solubility in common organic solvents, indicating potential for similar synthetic routes or stability for 1,1,3,3-tetrachloro-1,3-disilacyclobutane .
Chemical Reactions Analysis
The reactivity of related silicon-containing compounds has been explored. For instance, tetrasila-1,3-butadiene derivatives have been synthesized and their transformation into disilenyl anions has been studied. These reactions involve the reductive cleavage of Si-Si bonds and the formation of sp2-type silyl anions, suggesting that 1,1,3,3-tetrachloro-1,3-disilacyclobutane might also undergo interesting transformations . Additionally, the 1,4-additions of HCl and HBr to a tetrasilabutadiene have been reported, leading to unsymmetrically substituted disilenes. This indicates that halogen addition reactions could be a relevant area of study for 1,1,3,3-tetrachloro-1,3-disilacyclobutane as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,3,3-tetrachloro-1,3-disilacyclobutane can be inferred from related compounds. For example, the molecular structure of a 3-oxa-2,4,6,7-tetrasilabicyclo[3.1.1]heptane has been determined, revealing a non-planar four-membered ring with significant dihedral angles. This suggests that 1,1,3,3-tetrachloro-1,3-disilacyclobutane may also exhibit unique geometric and electronic properties due to its silicon content and structure . The oxidation reactions of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, which shares some structural similarities, have been studied, indicating that oxidation could be a relevant reaction for 1,1,3,3-tetrachloro-1,3-disilacyclobutane as well .
Wissenschaftliche Forschungsanwendungen
Structural Analysis
- The structure of 1,1,3,3-tetrachloro-1,3-disilacyclobutane was confirmed using infrared and Raman spectra, with a planar structure established for the four-membered ring (Schnöckel et al., 1985).
Chemical Vapor Deposition (CVD) Applications
- It's used as a precursor for depositing silicon-carbide films on silicon surfaces, important in microelectromechanical systems (Stoldt et al., 2001).
- 1,3-Disilabutane has been used in low-pressure chemical vapor deposition to deposit polycrystalline 3C-SiC thin films, analyzing their composition, microstructure, and stress (Roper et al., 2008).
Polymerization and Material Synthesis
- Ring-opening polymerization of 1,1,3,3-tetrachloro-1,3-disilacyclobutane led to the creation of poly(dichlorosilaethylene) and poly(silaethylene), with applications in high-purity ceramic yields (Wu & Interrante, 1992).
- The molecular structure of the polymer poly(silylenemethylene) was characterized, offering insights into potential applications in materials science (Shen & Interrante, 1996).
Chemical Reactions and Synthesis
- Various derivatives of symmetrical 1,3-dichloro-1,1,3,3-tetraorganyl- and 1,1,3,3-tetrachloro-1,3-diorganyldisiloxanes were synthesized, indicating its versatility in organosilicon chemistry (Basenko et al., 2018).
Gas-Phase Chemical Reactions
- In the hot-wire chemical vapor deposition process, the gas-phase chemical species from 1,1,3,3-tetramethyl-1,3-disilacyclobutane were identified, helping to understand the decomposition and formation processes (Tong & Shi, 2009).
Silicon-Carbon Alloy Growth
- 1,3-Disilabutane was proposed as a new carbon source for the growth of Si1-yCy films, showing potential in semiconductor technology (Yagi et al., 2004).
Safety And Hazards
The safety data sheet for 1,1,3,3-Tetrachloro-1,3-disilabutane indicates that it is a flammable liquid and vapor, and it causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn, and adequate ventilation should be ensured .
Eigenschaften
InChI |
InChI=1S/C2H5Cl4Si2/c1-8(5,6)2-7(3)4/h2H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRGHMQXJBDVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C[Si](Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576255 | |
| Record name | Dichloro[(dichlorosilyl)methyl]methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetrachloro-1,3-disilabutane | |
CAS RN |
148859-49-8 | |
| Record name | Dichloro[(dichlorosilyl)methyl]methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



